molecular formula C25H50O2 B1594555 Heptyl stearate CAS No. 24466-84-0

Heptyl stearate

Cat. No. B1594555
CAS RN: 24466-84-0
M. Wt: 382.7 g/mol
InChI Key: HIKYVKDNGAULJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl Stearate is a chemical compound with the molecular formula C25H50O2 . It is also known by its IUPAC name, heptyl octadecanoate .


Molecular Structure Analysis

Heptyl Stearate has a molecular weight of 382.663 Da . The molecule contains a total of 76 bonds, including 26 non-H bonds, 1 multiple bond, 23 rotatable bonds, 1 double bond, and 1 ester .


Chemical Reactions Analysis

Esters like Heptyl Stearate can undergo hydrolysis, a reaction where water splits the ester bond. This reaction can be catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .

Scientific Research Applications

Food Industry and Oleogel Formation

Stearic acid derivatives, including heptyl stearate, are investigated for structuring vegetable oils in food, pharmaceutical, and cosmetic applications. Zhaojing Jiang et al. (2020) found that certain stearic acid derivatives could structure sunflower seed oil, forming oleogels with desirable mechanical properties, like hardness and chewiness, which could have significant implications in the food industry (Jiang et al., 2020).

Polymer Degradation

P. Roy et al. (2009) explored the use of metal stearates, including heptyl stearate, as pro-oxidants for polyethylene degradation. They found that these stearates influenced the photo-oxidative and thermo-oxidative degradation of low-density polyethylene (LDPE), which is important for understanding the aging and degradation of plastics (Roy et al., 2009).

Diesel Fuel Production

In the context of renewable energy, I. Kubičková et al. (2005) studied the deoxygenation of vegetable oils for producing diesel-fuel-like hydrocarbons, using heptyl stearate as one of the model compounds. This research is significant in the development of sustainable fuel alternatives (Kubičková et al., 2005).

Nanoparticle Formulation for Drug Delivery

G. B. Reddy et al. (2020) developed a novel niclosamide stearate prodrug therapeutic (NSPT) for treating osteosarcoma. This research highlights the potential of stearate derivatives in improving the bioavailability and efficacy of existing drugs (Reddy et al., 2020).

Esterification and Industrial Applications

Gabriela N. Pereira et al. (2018) reported on the enzymatic synthesis of butyl stearate and ethyl stearate, demonstrating the industrial significance of stearate esters in cosmetic and food industries due to their emollient characteristics and flavor/aroma imparting properties (Pereira et al., 2018).

Concrete Additives for Energy Efficiency

K. Cellat et al. (2019) investigated butyl stearate as a phase change material (PCM) for enhancing the thermal properties of concrete. This is relevant for energy-efficient building design, showcasing how heptyl stearate derivatives can contribute to sustainable construction technologies (Cellat et al., 2019).

Radiation Effects on Magnesium Stearate

D. Lebeau et al. (2015) studied the radiolytic degradation of magnesium stearate under gamma irradiation, which is pertinent in the field of nuclear waste management and the understanding of the aging of organic materials in nuclear waste packages (Lebeau et al., 2015).

Cosmetics and Emollient Applications

A. Liebert (1985) assessed the safety of various stearates, including heptyl stearate, in cosmetics. These compounds are primarily used as skin emollients in cosmetic products, highlighting their significance in personal care products (Liebert, 1985).

Future Directions

The use of esters like Heptyl Stearate in cosmetics and personal care products is common . Future research may focus on improving the synthesis process, understanding the environmental impact, and exploring new applications in various industries.

properties

IUPAC Name

heptyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKYVKDNGAULJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179227
Record name Heptyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl stearate

CAS RN

24466-84-0
Record name Heptyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24466-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024466840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC152073
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE9JSG5R7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptyl stearate
Reactant of Route 2
Reactant of Route 2
Heptyl stearate
Reactant of Route 3
Reactant of Route 3
Heptyl stearate
Reactant of Route 4
Reactant of Route 4
Heptyl stearate
Reactant of Route 5
Reactant of Route 5
Heptyl stearate
Reactant of Route 6
Reactant of Route 6
Heptyl stearate

Citations

For This Compound
6
Citations
YG Nikulichev, GI Cherednichenko - … and Technology of Fuels and Oils, 1989 - Springer
… in the following order in the decrease in their antiwear properties: oleic acid > stearic acid > cetyl alcohol > glyceryl trioleate > glyceryl tristearate > methyl stearate > heptyl stearate. In …
Number of citations: 3 link.springer.com
LH Scroggins, CL Ogg - Journal of the Association of Official …, 1968 - academic.oup.com
A study was made of the isothermal molecular weight determination; the apparatus constructed and the procedure developed are described. An extensive investigation was carried out …
Number of citations: 0 academic.oup.com
S Sugden - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
Dd= Do (lT/T,) 3'10.....(1) where D and d are the densities of the liquid and its saturated vapour, respectively, at a temperature T, and T, is the critical temperature. The constant Do is the …
Number of citations: 58 pubs.rsc.org
J Sostare, R Di Guida, J Kirwan, K Chalal, E Palmer… - Analytica chimica …, 2018 - Elsevier
In the last decade, metabolomics has experienced significant advances in the throughput and robustness of analytical methodologies. Yet the preparation of biofluids and low-mass …
Number of citations: 82 www.sciencedirect.com
PE Greene - 1952 - scholarlycommons.pacific.edu
Urea forms crystalline complexes with n-alkanes and their liner derivatives but not with most branched and cyclic hydrocarbons and their derivatives. The compounds are stable enough …
Number of citations: 0 scholarlycommons.pacific.edu
RH Pickard, J Kenyon - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
SEVENTY-THREE esters have been prepared from normal aliphatic acids and the optically active carbinolst of the series CH,* C€€(OH)* R, which have been described in Part I (T., …
Number of citations: 17 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.